molecular formula C19H17BrN2O5 B4048284 5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4048284
M. Wt: 433.3 g/mol
InChI Key: KURDGCSNEFGCAO-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a bromine atom, a hydroxyl group, a nitro group, and a propyl chain, making it a versatile molecule for various chemical and biological applications.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The specific steps for synthesizing this compound may include:

  • Formation of the indole core: : Reacting an appropriate phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.

  • Introduction of the bromine atom: : Bromination of the indole core using bromine or a brominating agent.

  • Hydroxylation: : Introducing the hydroxyl group using suitable oxidizing agents.

  • Attachment of the nitro group: : Nitration using nitric acid or other nitrating agents.

  • Introduction of the propyl chain: : Alkylation with propyl halides or other suitable alkylating agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and the use of more robust and scalable reagents. The choice of reagents and conditions would be tailored to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be further oxidized to a carbonyl group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The bromine atom can be substituted with other groups or atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as iodide (I⁻) or cyanide (CN⁻) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of an aniline derivative.

  • Substitution: : Formation of various substituted indoles.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups Similar compounds include other brominated, hydroxylated, and nitro-substituted indoles

List of Similar Compounds

  • 5-bromo-2-hydroxy-3-nitropyridine

  • 5-bromo-2-hydroxy-3-nitrobenzaldehyde

  • 5-bromo-3-hydroxy-2-nitroindole

Properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5/c1-2-9-21-16-8-5-13(20)10-15(16)19(25,18(21)24)11-17(23)12-3-6-14(7-4-12)22(26)27/h3-8,10,25H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURDGCSNEFGCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

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